AZD1283 is a potent and selective antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation. [, ] This compound belongs to the class of bicyclic pyridine derivatives and acts as a reversible inhibitor of the P2Y12 receptor. [, ] It has been investigated for its potential as an antiplatelet agent to prevent and treat arterial thrombosis. [, , ]
AZD1283 falls under the category of small molecule drugs and is classified specifically as a P2Y12 receptor antagonist. The compound was discovered and developed by AstraZeneca, a global biopharmaceutical company known for its innovative drug development efforts. It has been evaluated for its potential therapeutic applications in cardiovascular diseases, particularly in conditions requiring antiplatelet therapy.
The synthesis of AZD1283 involves several key steps, primarily utilizing amide coupling reactions. A notable method includes the coupling of 5-cyano-2-methylnicotinic acid with benzylsulfonamide using carbonyldiimidazole as a coupling reagent, which yields AZD1283 with an impressive yield of approximately 79% .
The synthesis can be summarized as follows:
This synthetic route highlights the compound's structural complexity while ensuring high efficiency in production.
AZD1283 possesses a defined molecular structure characterized by specific functional groups that contribute to its activity as a P2Y12 antagonist. The chemical formula of AZD1283 is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The molecular structure features:
The three-dimensional conformation of AZD1283 allows it to fit into the binding pocket of the P2Y12 receptor effectively, blocking its activation by agonists .
AZD1283 primarily functions through its interaction with the P2Y12 receptor, where it inhibits receptor activation by preventing conformational changes necessary for signal transduction. The compound's mechanism involves blocking the inward movement of transmembrane helices within the receptor structure, which is essential for agonist-induced activation .
In vitro studies demonstrate that AZD1283 effectively inhibits ADP-induced platelet aggregation, showcasing its potential in preventing thrombus formation during cardiovascular events .
The mechanism by which AZD1283 exerts its pharmacological effects involves:
Studies have shown that AZD1283 effectively reduces platelet reactivity in various models, confirming its role as an antagonist .
AZD1283 exhibits several notable physical and chemical properties:
These properties are critical for determining the compound's bioavailability and therapeutic efficacy.
AZD1283 has been investigated primarily for its potential applications in:
While AZD1283 showed promise in preclinical evaluations, it has not advanced to clinical use due to various factors including competition from other agents within the same class .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3